molecular formula C22H28N4O3 B2356742 Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate CAS No. 840485-63-4

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate

Cat. No.: B2356742
CAS No.: 840485-63-4
M. Wt: 396.491
InChI Key: KXWOVMUTOHVVMT-UHFFFAOYSA-N
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Description

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core, a morpholine ring, and a heptyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves esterification to attach the heptyl group and cyanoacetate moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.

Scientific Research Applications

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can bind to active sites, while the morpholine ring and ester group can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Heptyl 2-cyano-2-(3-piperidin-4-ylquinoxalin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Heptyl 2-cyano-2-(3-pyrrolidin-4-ylquinoxalin-2-yl)acetate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate is unique due to the presence of the morpholine ring, which can enhance its solubility and binding properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

heptyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-2-3-4-5-8-13-29-22(27)17(16-23)20-21(26-11-14-28-15-12-26)25-19-10-7-6-9-18(19)24-20/h6-7,9-10,17H,2-5,8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWOVMUTOHVVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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